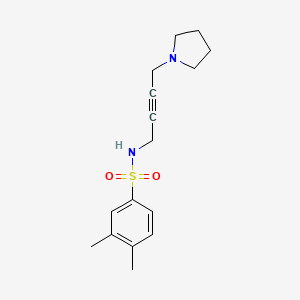

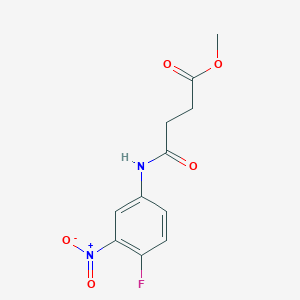

![molecular formula C23H25BrN4O2 B2368893 N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide CAS No. 2137628-35-2](/img/structure/B2368893.png)

N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

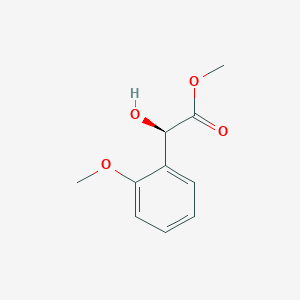

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a quinazolinone moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The compound contains a benzene ring, a cyclohexyl group, and a quinazolinone group. The quinazolinone group contains a heterocyclic ring with two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinazolinones and benzamides are known to participate in a variety of chemical reactions. For example, quinazolinones can undergo reactions with amines, alcohols, and acids .Applications De Recherche Scientifique

Synthesis Techniques

Solvent-Free Synthesis of Quinazolinones : Davoodnia et al. (2010) developed a simple and efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones through cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium bromide as a catalyst. This method offers a solvent-free condition at 100°C, showcasing an environmentally friendly approach to synthesizing quinazolinone derivatives Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010.

Pd-Catalyzed Amidation for Quinazolinones : Hikawa et al. (2012) presented a novel synthesis method for 4-phenylquinazolinones via a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols. This process involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, indicating a strategic advancement in quinazolinone synthesis Hikawa, Ino, Suzuki, & Yokoyama, 2012.

Green Synthesis with Co-CNTs Catalysts : Safari and Gandomi-Ravandi (2013) explored the use of Co-CNTs as a green catalyst for the cyclo-condensation of o-aminobenzamide with various aldehydes to synthesize 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. This method is highlighted for its environmental friendliness and efficiency, offering an alternative route for quinazolinone synthesis Safari & Gandomi-Ravandi, 2013.

Application in Medicinal Chemistry

Synthesis and Biological Evaluation : Mphahlele, Khoza, and Mabeta (2016) described the synthesis and evaluation of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity. This study exemplifies the therapeutic potential of quinazolinone derivatives in the development of anticancer and antimalarial agents Mphahlele, Khoza, & Mabeta, 2016.

Antifolate Thymidylate Synthase Inhibitors : Marsham et al. (1991) focused on the synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications in the heterocyclic benzoyl ring. These compounds were evaluated as inhibitors of thymidylate synthase and for their cytotoxic effects on cell growth, showcasing the role of quinazolinones in the development of antifolate agents Marsham et al., 1991.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[(6-bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN4O2/c1-14-3-5-15(6-4-14)21(29)25-17-8-10-18(11-9-17)26-23-27-20-12-7-16(24)13-19(20)22(30)28(23)2/h3-7,12-13,17-18H,8-11H2,1-2H3,(H,25,29)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDNWJFCUFJGHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC3=NC4=C(C=C(C=C4)Br)C(=O)N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

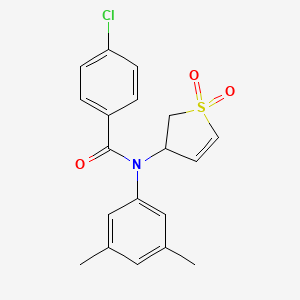

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

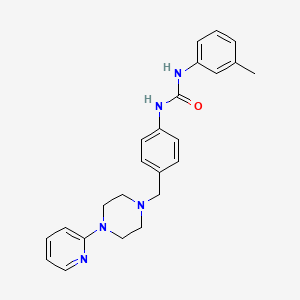

![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)

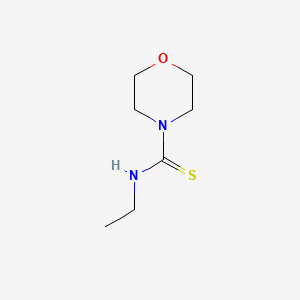

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)

![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)